molecular formula C12H9IN2O4S B12189236 Barbituric acid, 5-(5-iodovanillylidene)-2-thio- CAS No. 73681-09-1

Barbituric acid, 5-(5-iodovanillylidene)-2-thio-

Cat. No.: B12189236
CAS No.: 73681-09-1
M. Wt: 404.18 g/mol
InChI Key: DTPKHLIHZPJSFQ-UHFFFAOYSA-N
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Description

5-(5-Iodovanillylidene)-2-thiobarbituric acid is a chemical compound that belongs to the class of thiobarbituric acids It is characterized by the presence of an iodovanillylidene group attached to the thiobarbituric acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Iodovanillylidene)-2-thiobarbituric acid typically involves the condensation of 5-iodovanillin with thiobarbituric acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 5-(5-Iodovanillylidene)-2-thiobarbituric acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodovanillylidene)-2-thiobarbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodovanillylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiobarbituric acid core.

    Reduction: Reduced forms of the iodovanillylidene group.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

5-(5-Iodovanillylidene)-2-thiobarbituric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Iodovanillylidene)-2-thiobarbituric acid involves its interaction with specific molecular targets. The iodovanillylidene group can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of their activity. The thiobarbituric acid core may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Iodovanillin: A precursor in the synthesis of 5-(5-Iodovanillylidene)-2-thiobarbituric acid, known for its antimicrobial properties.

    Thiobarbituric Acid: The core structure of the compound, widely used in the synthesis of barbiturate drugs.

    Vanillin: A structurally related compound with applications in flavoring and fragrance industries.

Uniqueness

5-(5-Iodovanillylidene)-2-thiobarbituric acid is unique due to the combination of the iodovanillylidene group and the thiobarbituric acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

73681-09-1

Molecular Formula

C12H9IN2O4S

Molecular Weight

404.18 g/mol

IUPAC Name

5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H9IN2O4S/c1-19-8-4-5(3-7(13)9(8)16)2-6-10(17)14-12(20)15-11(6)18/h2-4,16H,1H3,(H2,14,15,17,18,20)

InChI Key

DTPKHLIHZPJSFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)I)O

Origin of Product

United States

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